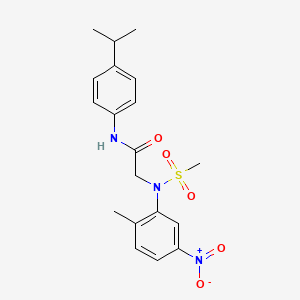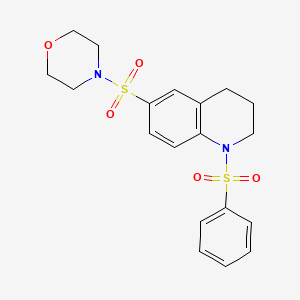![molecular formula C18H19N3O B4625183 2-(2,2-二甲基丙酰基)-3-[3-(4-甲基苯基)-1H-吡唑-4-基]丙烯腈](/img/structure/B4625183.png)
2-(2,2-二甲基丙酰基)-3-[3-(4-甲基苯基)-1H-吡唑-4-基]丙烯腈
描述
Synthesis Analysis
The synthesis of compounds similar to 2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile involves condensation reactions under specific conditions. For instance, a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized in high yield through the condensation of equimolar equivalents of precursor chemicals in boiling ethanol under basic conditions, demonstrating the typical synthetic route for such compounds (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using advanced techniques like NMR spectroscopy and single crystal X-ray diffraction. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Kariuki et al., 2022).
Chemical Reactions and Properties
Compounds of this class undergo various chemical reactions, including Michael addition and condensation with different reagents, leading to a variety of heterocyclic structures. These reactions are often influenced by the presence of the cyano and acrylonitrile groups, which are reactive sites for nucleophilic addition. The synthesis and reactivity of these compounds demonstrate their versatility in constructing complex molecular architectures (Wen et al., 2006).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are crucial for understanding the compound's stability and suitability for various applications. However, specific data on 2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile was not found in the consulted literature.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential aspects of these compounds. Their reactivity is often explored through synthetic chemistry experiments, aiming to extend their application in creating novel materials or biologically active molecules. Although specific details on the chemical properties of 2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile were not available, studies on similar compounds provide insights into their general behavior in chemical reactions (Wen et al., 2006).
科学研究应用
环境和职业接触
- 丙烯腈是一种潜在的人类致癌物,通过工业使用和烟草烟雾普遍存在于环境中。研究已经描述了人群中的接触水平,突出了监测环境和职业接触丙烯腈及其代谢物的意义 (V. D. De Jesús 等,2020)。这些发现强调了了解丙烯腈等化学物质的毒理学影响以告知安全准则和接触限值的重要性。
生物监测和健康影响
- 通过血红蛋白加合物的分析,对丙烯腈在人体中的代谢的研究为生物监测提供了有价值的信息。特定加合物的形成可以作为评估丙烯腈接触和评估其潜在健康风险的生物标志物。研究调查了吸烟者和非吸烟者中丙烯腈接触与生物标志物之间的相关性,揭示了丙烯腈代谢途径及其遗传毒性潜力的见解 (E. Bergmark,1997)。
遗传易感性和代谢
- 个体对丙烯腈接触反应的差异性可能受参与其代谢的酶的遗传多态性影响。研究检查了特定细胞色素 P450 酶在丙烯腈代谢处理中的作用,提供了对遗传差异如何影响个体对其毒性影响的易感性的见解。了解这些遗传因素对于制定个性化风险评估和干预措施至关重要 (R. Thier 等,2002)。
属性
IUPAC Name |
(2Z)-4,4-dimethyl-2-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene]-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-5-7-13(8-6-12)16-15(11-20-21-16)9-14(10-19)17(22)18(2,3)4/h5-9,11H,1-4H3,(H,20,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNFIIJRJRTJT-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4,4-dimethyl-2-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-oxopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)


![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

